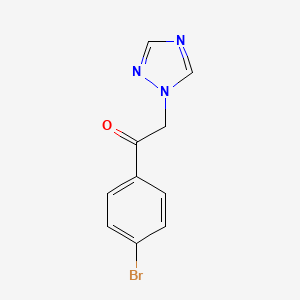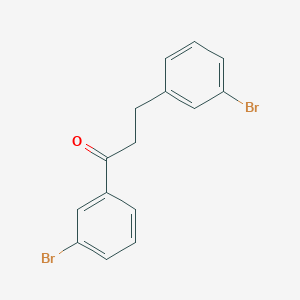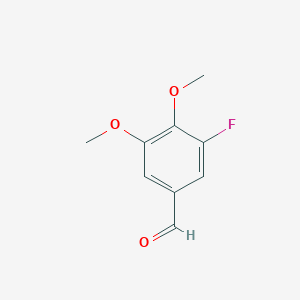
7-Aminoquinazoline-2,4(1H,3H)-dione
Overview
Description
7-Aminoquinazoline-2,4(1H,3H)-dione is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This structure is significant in medicinal chemistry due to its presence in various pharmacologically active compounds.
Synthesis Analysis
The synthesis of quinazoline derivatives has been a subject of interest due to their biological activities. One method for synthesizing 7-alkylamino-2-methylquinoline-5,8-diones involves a multi-step process starting from 2,5-dimethoxyaniline. This process includes the Skraup reaction, demethylations, oxidative bromination, amination, and an unusual hydrobromic acid catalyzed debromination to yield the final product in good yields . Another approach for synthesizing quinazoline derivatives utilizes 2-aminobenzonitriles with carbon dioxide in the presence of cesium carbonate as a catalyst. This method has been used to synthesize key intermediates for drugs such as Prazosin, Bunazosin, and Doxazosin .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by a bicyclic system that includes a benzene ring fused to a pyrimidine ring. The synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one confirmed the structure of a compound derived from the degradation of the "red pigment" and provided insights into the molecular architecture of these compounds .
Chemical Reactions Analysis
Quinazoline derivatives undergo various chemical reactions that are essential for their synthesis and functionalization. The Skraup reaction is a notable synthetic route that involves the formation of the quinoline ring system. The subsequent reactions, such as demethylation and debromination, are crucial for introducing different functional groups into the quinazoline core . The use of cesium carbonate to catalyze the reaction with carbon dioxide demonstrates the versatility of quinazoline chemistry in incorporating different elements and functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. The presence of amino groups and other substituents can affect the compound's solubility, stability, and reactivity. These properties are important for the compound's potential use in pharmaceutical applications. The synthesis methods described in the papers provide valuable information on how different reaction conditions, such as solvent, temperature, and pressure, can influence the yield and purity of the quinazoline derivatives .
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis with Carbon Dioxide : Quinazoline-2,4(1H,3H)-dione derivatives, including 7-Aminoquinazoline-2,4(1H,3H)-dione, can be synthesized efficiently using carbon dioxide and 2-aminobenzonitriles with cesium carbonate as a catalyst. This method is significant for the sustainable chemistry field (Patil et al., 2008).
Molecular Rearrangement and Reduction : The compound undergoes stereoselective reduction with sodium borohydride, leading to various derivatives. This demonstrates its versatility in chemical transformations (Klásek et al., 2014).
Copper(I)-Catalyzed Cycloaddition : this compound can participate in copper(I)-catalyzed [3 + 2] cycloaddition reactions with terminal acetylenes, forming 1,4-disubstituted 1,2,3-triazoles. This showcases its utility in constructing complex molecular architectures (Kafka et al., 2011).
Biological and Medicinal Applications
FRET Acceptor in Protein Studies : A derivative of this compound acts as a FRET acceptor for tryptophan in native proteins. This application is crucial for studying RNA binding to proteins, such as in the case of HIV-1 Rev and Rev Response Element (Xie et al., 2010).
Ionotropic Glutamate Receptors Antagonists : Certain derivatives are antagonists at ionotropic glutamate receptors. This has implications for treating neurological disorders, as evidenced by their effectiveness in decreasing neuronal damage and showing anticonvulsant effects (Colotta et al., 2012).
- Chitin Synthase Inhibitors**: Quinazoline-2,4-diones conjugated with different amino acids have been designed as potential inhibitors of the chitin synthase enzyme. This is significant for antifungal applications, as demonstrated by their effectiveness against various fungi, including Aspergillus fumigates and Aspergillus flavus (Noureldin et al., 2018).
Material Science and Catalysis
- Heterogeneous Recyclable Catalyst : Amine functionalized MCM-41, a mesoporous material, has been used as a catalyst for the synthesis of quinazoline-2,4(1H,3H)-dione derivatives from carbon dioxide. This represents an environmentally friendly and efficient method for producing these compounds, highlighting their potential in sustainable chemistry (Nale et al., 2014).
Future Directions
Mechanism of Action
Target of Action
Quinazoline derivatives, a class of compounds to which 7-aminoquinazoline-2,4(1h,3h)-dione belongs, have been known to target various enzymes involved in critical biological processes . These include oxidoreductase enzymes, monoamine oxidase B, nitric oxide synthetase, and hepatitis C virus NS5B RNA-dependent RNA polymerase .
Mode of Action
It’s known that quinazoline derivatives can inhibit the activity of their target enzymes, thereby modulating the biochemical pathways they are involved in .
Biochemical Pathways
Quinazoline derivatives play essential roles in growth processes and the metabolism of one-carbon units . They are involved in the biosynthesis of folate and pteridine metabolism . By inhibiting key enzymes in these pathways, this compound could potentially affect these biochemical pathways and their downstream effects.
Result of Action
Quinazoline derivatives have been reported to exhibit a range of biological activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, and anti-diabetes effects .
properties
IUPAC Name |
7-amino-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-4-1-2-5-6(3-4)10-8(13)11-7(5)12/h1-3H,9H2,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVIGCMCVAFCCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30328022 | |
| Record name | 7-Aminoquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59674-85-0 | |
| Record name | 7-Aminoquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 7-Aminoquinazoline-2,4(1H,3H)-dione interact with nucleic acids and what are the downstream effects?
A1: this compound acts as a fluorescent nucleoside analogue, specifically a size-expanded uracil (U) analogue. [, ] This means it can be incorporated into DNA oligonucleotides, essentially replacing uracil. The key feature of this molecule is its ability to report on mismatched base pairing. When paired with guanine (G), which is its expected pairing partner in a DNA sequence, this compound exhibits enhanced fluorescence. [] This change in fluorescence intensity can be used to detect the presence of a mismatch in the DNA sequence, offering a valuable tool for studying DNA structure and potential errors in replication or repair mechanisms.
Q2: Does this compound participate in any FRET interactions?
A2: While the provided research doesn't directly demonstrate FRET interactions with this compound, it highlights that other quinazoline-based nucleoside analogues are effective FRET partners. [] This suggests that this compound, with further investigation, could potentially be employed in FRET-based assays as well, expanding its utility in studying nucleic acid interactions and dynamics.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




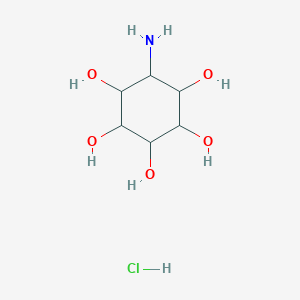

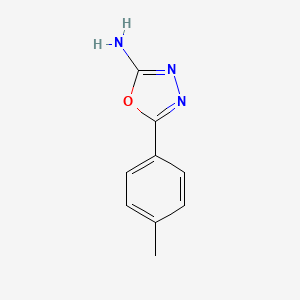
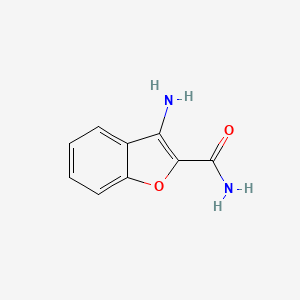


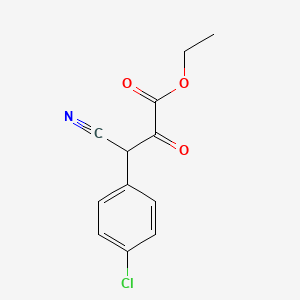
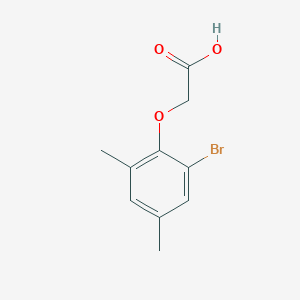
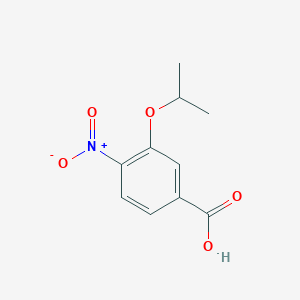
![N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycine](/img/structure/B1330766.png)
